IOP Reduction: ZK118182 Isopropyl Ester vs. Free Acid — Direct Topical Efficacy Comparison
ZK118182 isopropyl ester demonstrates markedly superior topical IOP-lowering efficacy compared to its parent free acid ZK118182. At an identical low dose of 0.03 μg administered topically, the isopropyl ester prodrug lowered IOP by 46% in ocular hypertensive monkeys and by 20% in rabbits at two hours post-dosing, an effect described as 'much more potent' than the free acid . The free acid, while a potent DP agonist in vitro, exhibits substantially lower topical ocular bioavailability due to limited corneal penetration of the carboxylic acid moiety. This prodrug strategy is validated in the structurally related clinical candidate AL-6598 (the isopropyl ester of 13,14-dihydro-ZK118182), which produced a maximum 53% IOP reduction in monkeys at a 1 μg dose using twice-daily dosing [1]. These data establish that the isopropyl ester modification is essential for achieving pharmacologically meaningful IOP reduction via the topical route, and that the free acid cannot serve as an equivalent substitute in ocular pharmacology studies.
| Evidence Dimension | Topical IOP reduction (in vivo) |
|---|---|
| Target Compound Data | ZK118182 isopropyl ester: 46% IOP reduction (monkey), 20% IOP reduction (rabbit) at 0.03 μg, 2 h post-dose |
| Comparator Or Baseline | ZK118182 free acid: substantially lower IOP reduction at equivalent dose (described qualitatively as 'much more potent effect compared to the free acid') |
| Quantified Difference | Isopropyl ester produces >46% (monkey) and >20% (rabbit) IOP lowering where free acid shows minimal effect at identical 0.03 μg dose |
| Conditions | Ocular hypertensive monkey model and rabbit model; topical application; IOP measured at 2 h post-dosing ; clinical candidate AL-6598 tested in ocular hypertensive cynomolgus monkey with twice-daily dosing at 1 μg (0.003% w/w) [1] |
Why This Matters
For researchers designing topical ocular pharmacology studies or evaluating DP agonists for glaucoma, the free acid ZK118182 yields negligible IOP effect by the topical route, making the isopropyl ester prodrug the only formulation capable of producing robust, quantifiable IOP reduction.
- [1] Hellberg MR, Conrow RE, Sharif NA, et al. 3-Oxa-15-cyclohexyl prostaglandin DP receptor agonists as topical antiglaucoma agents. Bioorg Med Chem. 2002 Jun;10(6):2031-49. PMID: 11937363. View Source
